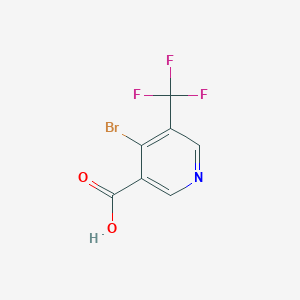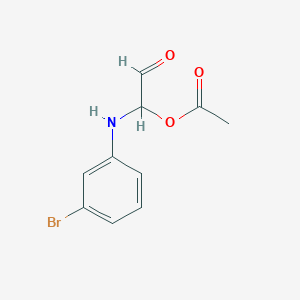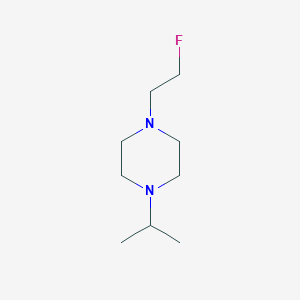
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a fluorinated piperazine derivative Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine typically involves the reaction of piperazine with 2-fluoroethyl bromide and isopropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, influencing cellular pathways and physiological processes.
類似化合物との比較
Similar Compounds
- 1-(2-Fluoroethyl)piperazine
- 4-(Propan-2-yl)piperazine
- 1-(2-Fluoroethyl)-4-methylpiperazine
Uniqueness
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is unique due to the presence of both the fluoroethyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H19FN2 |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H19FN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
InChIキー |
STJHPRPABHMIBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


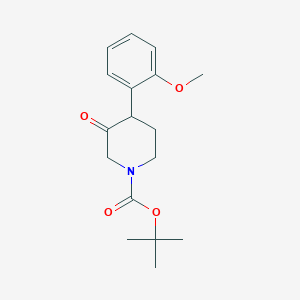
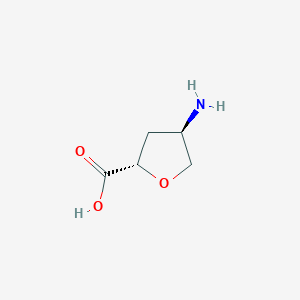
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)
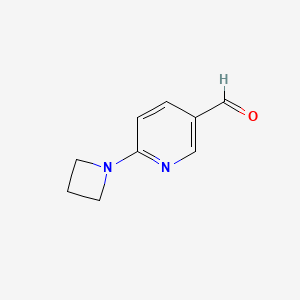
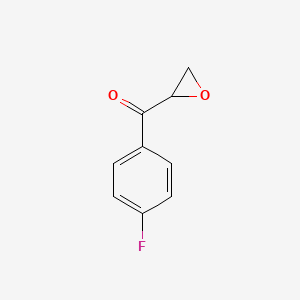

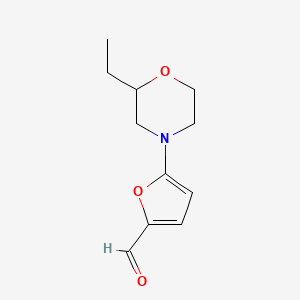
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)

